Trimethylgermanium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

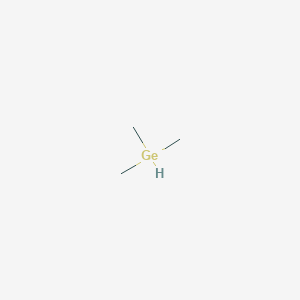

Trimethylgermanium, with the chemical formula ( \text{C}3\text{H}{10}\text{Ge} ), is an organogermanium compound. It is a colorless, volatile liquid that is primarily used in organic synthesis and materials science. The compound is known for its reactivity, particularly in hydrogermylation reactions, where it adds across double bonds in alkenes and alkynes.

準備方法

Synthetic Routes and Reaction Conditions

Trimethylgermanium can be synthesized through the reaction of germanium tetrachloride with methylmagnesium bromide in an ether solution. The reaction proceeds as follows: [ \text{GeCl}_4 + 4 \text{CH}_3\text{MgBr} \rightarrow \text{Ge(CH}_3)_3\text{H} + 3 \text{MgBrCl} ]

Another method involves the reduction of this compound chloride with lithium aluminum hydride: [ \text{Ge(CH}_3)_3\text{Cl} + \text{LiAlH}_4 \rightarrow \text{Ge(CH}_3)_3\text{H} + \text{LiAlCl}_4 ]

Industrial Production Methods

Industrial production of trimethylgermane typically involves the same synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of catalysts, such as platinum or palladium, can enhance the efficiency of the synthesis.

化学反応の分析

Types of Reactions

Trimethylgermanium undergoes several types of chemical reactions, including:

Hydrogermylation: Addition of the germanium-hydrogen bond across double or triple bonds in alkenes and alkynes.

Oxidation: Formation of germanium oxides upon exposure to oxidizing agents.

Substitution: Replacement of the hydrogen atom with other functional groups.

Common Reagents and Conditions

Hydrogermylation: Typically catalyzed by platinum or palladium complexes, such as Karstedt’s catalyst, under mild conditions.

Oxidation: Performed using oxidizing agents like hydrogen peroxide or ozone.

Substitution: Achieved using halogenating agents or organometallic reagents.

Major Products

Hydrogermylation: Produces organogermanium compounds with germanium-carbon bonds.

Oxidation: Results in germanium dioxide or other germanium oxides.

Substitution: Yields various organogermanium derivatives depending on the substituent introduced.

科学的研究の応用

Key Applications

-

Semiconductor Manufacturing

- Thin Film Deposition : Trimethylgermanium iodide is employed as a precursor for depositing germanium films through chemical vapor deposition (CVD) techniques. This method is vital for creating thin films used in transistors and other electronic components .

- Case Study : A study demonstrated the successful deposition of high-quality germanium films using trimethylgermanium iodide, highlighting its effectiveness in producing semiconductor materials with desirable electrical properties .

-

Organic Synthesis

- Alkylating Agent : this compound chloride serves as an alkylating agent in organic synthesis, facilitating the preparation of various organogermanium compounds. It is particularly useful in synthesizing Grignard reagents .

- Case Study : Research showed that this compound chloride can be used to synthesize trimethyl(2-thienyl)germane, showcasing its versatility in organic chemistry applications .

-

Material Science

- Precursor for Germanium Nanostructures : These compounds are utilized to create germanium nanostructures that have potential applications in optoelectronics and photonics due to their unique optical properties.

- Data Table : Comparison of this compound Compounds

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| This compound iodide | C3H9GeI | High volatility; effective for CVD |

| This compound chloride | C3H9ClGe | Used as an alkylating agent; precursor for Grignard |

| Dimethylgermanium iodide | C2H6GeI | Fewer methyl groups; different reactivity profile |

作用機序

The mechanism by which trimethylgermane exerts its effects in chemical reactions involves the activation of the germanium-hydrogen bond. In hydrogermylation reactions, the germanium-hydrogen bond adds across the double or triple bond of the substrate, forming a new germanium-carbon bond. Catalysts, such as platinum or palladium, facilitate this process by coordinating to the substrate and activating the germanium-hydrogen bond.

類似化合物との比較

Similar Compounds

Trimethylsilane: Similar in structure but contains silicon instead of germanium. It is less reactive in hydrogermylation reactions.

Trimethylstannane: Contains tin instead of germanium. It is more toxic and has different reactivity patterns.

Trimethylplumbane: Contains lead instead of germanium. It is highly toxic and less commonly used.

Uniqueness

Trimethylgermanium is unique due to its balance of reactivity and stability. It is more reactive than trimethylsilane but less toxic than trimethylstannane and trimethylplumbane. This makes it a valuable reagent in organic synthesis and materials science.

特性

IUPAC Name |

trimethylgermane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10Ge/c1-4(2)3/h4H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEOGRWUNSVGMMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[GeH](C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10Ge |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1449-63-4 |

Source

|

| Record name | Trimethylgermane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001449634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。